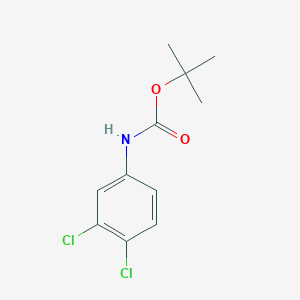
(1R,2R)-2-methoxycyclohexanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-methoxycyclohexanamine;hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
(1R,2R)-2-methoxycyclohexanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mécanisme D'action
Target of Action
The primary target of (1R,2R)-2-Methoxycyclohexanamine hydrochloride is the µ-opioid receptor (MOR) and it also inhibits norepinephrine reuptake . The µ-opioid receptor is a type of opioid receptor that plays a key role in mediating the effects of opioids. Norepinephrine reuptake inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects .
Mode of Action
(1R,2R)-2-Methoxycyclohexanamine hydrochloride acts as a MOR agonist and a norepinephrine reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to analgesic effects. As an NRI, it inhibits the reuptake of norepinephrine, increasing its concentration and prolonging its effects .
Biochemical Pathways
The compound inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway , with an EC50 of 116 nM in HEK293 cells stably expressing the human GPR88 receptor and the GloSensor-22F cAMP construct .
Pharmacokinetics
It is known that the compound is centrally acting, indicating that it is able to cross the blood-brain barrier .
Result of Action
The activation of MOR and inhibition of norepinephrine reuptake by (1R,2R)-2-Methoxycyclohexanamine hydrochloride results in analgesic effects . This makes it a potentially effective treatment for conditions involving severe pain.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclohexanamine;hydrochloride typically involves the reduction of a precursor compound, such as (1R,2R)-2-methoxycyclohexanone, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under hydrogen gas. The reaction is conducted in a high-pressure reactor to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of (1R,2R)-2-methoxycyclohexanone.
Reduction: Formation of (1R,2R)-2-methoxycyclohexylamine.
Substitution: Formation of (1R,2R)-2-iodocyclohexanamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-methoxycyclohexanol
- (1R,2R)-2-methoxycyclohexanone
- (1R,2R)-2-methoxycyclohexylamine
Uniqueness
(1R,2R)-2-methoxycyclohexanamine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring high enantioselectivity.
Propriétés
IUPAC Name |
(1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B3003108.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)
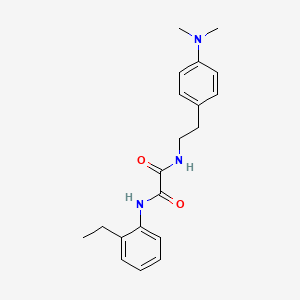
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
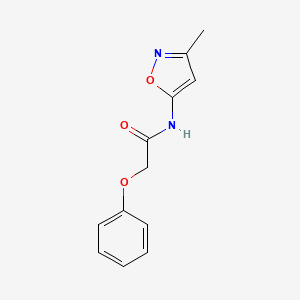
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
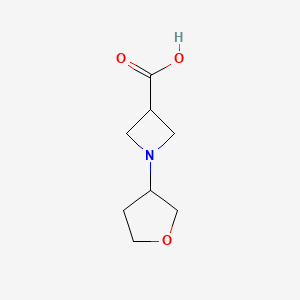

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)
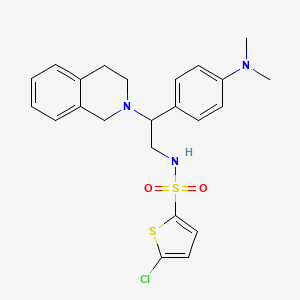
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B3003124.png)
